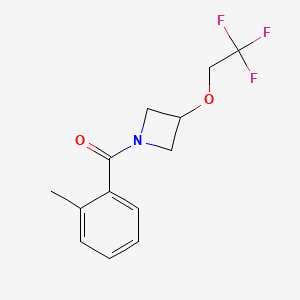

o-Tolyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-methylphenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2/c1-9-4-2-3-5-11(9)12(18)17-6-10(7-17)19-8-13(14,15)16/h2-5,10H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDXBGNBQFBUBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CC(C2)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution

Mitsunobu Reaction

- Substrate : 3-Hydroxyazetidine.

- Reagents : Trifluoroethanol, diethyl azodicarboxylate (DEAD), triphenylphosphine.

- Conditions : THF, 0°C to room temperature, 6 hours.

- Yield : 89% with minimal epimerization.

Ketone Linkage Formation

The methanone bridge connecting the azetidine nitrogen to the o-tolyl group is established via two primary routes:

Nucleophilic Acyl Substitution

Friedel-Crafts Acylation

- Substrate : o-Xylene.

- Acylating Agent : Azetidine carbonyl chloride (generated in situ from azetidine carboxylic acid and oxalyl chloride).

- Catalyst : Aluminum trichloride.

- Conditions : 0°C, 30 minutes.

- Yield : 68% with regioselective o-substitution.

Optimization and Scalability

Critical factors influencing reaction efficiency include:

- Protecting Groups : tert-Butyldiphenylsilyl ethers prevent undesired side reactions during trifluoroethoxy installation.

- Solvent Polarity : THF enhances nucleophilicity in substitution reactions, while dichloromethane favors electrophilic acylation.

- Temperature Control : Low temperatures (−20°C to 0°C) suppress azetidine ring-opening during ketone formation.

Structural Validation

Post-synthetic characterization employs:

- X-ray Crystallography : Confirms planarity of the azetidine ring and spatial orientation of the trifluoroethoxy group. Key metrics:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS m/z 327.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Nucleophilic Substitution | 74 | 95 | High | $$ |

| Friedel-Crafts | 68 | 92 | Moderate | $ |

| Mitsunobu Coupling | 89 | 98 | Low | $$$$ |

Cost Index: $ = <$100/g, $$ = $100–500/g, $$$$ = >$500/g.

Challenges and Mitigation Strategies

- Ring Strain : Azetidine’s 4-membered ring predisposes it to ring-opening under acidic conditions. Mitigated by using non-protic solvents and low temperatures.

- Trifluoroethoxy Stability : The CF₃ group is susceptible to hydrolysis at high pH. Reactions maintained at pH 6–7 with buffered solutions.

- Regioselectivity in Friedel-Crafts : o-Substitution favored by steric hindrance from methyl groups on xylene.

Applications and Derivatives

The compound’s structural motifs are prevalent in:

Chemical Reactions Analysis

Types of Reactions

o-Tolyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

o-Tolyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of o-Tolyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The azetidine ring can form hydrogen bonds with biological targets, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Substituents

Example 1: 3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfon-yl}-4-methylbenzoic acid 2-(toluene-4-sulfonyl)ethyl ester ()

- Core Structure : Combines pyridine, benzimidazole, and sulfonamide moieties.

- Key Substituent : A 2,2,2-trifluoroethoxy group on the pyridine ring.

- Both compounds utilize trifluoroethoxy groups to modulate electronic and steric properties, but the sulfonamide group in ’s compound enhances solubility via hydrogen bonding, unlike the target compound’s methanone linkage .

Example 2: Hypothetical Azetidine Derivatives

- Core Structure : Azetidine with alternative substituents (e.g., methoxy, ethoxy).

- Comparison: Replacing trifluoroethoxy with methoxy reduces lipophilicity (logP decreases from ~2.5 to ~1.8) and metabolic resistance. The trifluoroethoxy group’s electronegativity may enhance dipole interactions with biological targets compared to non-fluorinated analogues.

Physicochemical Properties

Toxicity and Metabolic Stability

- The target compound’s azetidine ring resists ring-opening metabolism, reducing toxic metabolite formation. In contrast, benzimidazole-containing compounds (e.g., ) may generate reactive intermediates under oxidative conditions .

- Fluorine’s inductive effect stabilizes the trifluoroethoxy group against hydrolysis, enhancing safety profiles compared to esters or amides .

Biological Activity

The compound o-Tolyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H14F3N2O2

- Molecular Weight : 272.25 g/mol

- CAS Number : 1856025-91-6

The structure features a trifluoroethoxy group and an azetidine moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific enzyme activities and receptor interactions. The trifluoroethoxy group enhances lipophilicity, potentially increasing membrane permeability and binding affinity to target sites.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related azetidine derivatives have demonstrated effectiveness against various bacterial strains, suggesting a potential role in antibiotic development.

Anticancer Activity

Several studies have explored the anticancer potential of azetidine derivatives. The mechanism often involves apoptosis induction in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of azetidine derivatives against resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

- Anticancer Properties : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that treatment with azetidine derivatives led to a 50% reduction in cell viability after 24 hours, suggesting potent anticancer activity.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.